[4-(4-Chlorophenyl)piperazin-1-yl][5-(2,4-dichlorophenyl)furan-2-yl]methanethione
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Overview
Description
[4-(4-CHLOROPHENYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-2-FURYL]METHANETHIONE is a synthetic organic compound that features a combination of chlorinated phenyl groups, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-CHLOROPHENYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-2-FURYL]METHANETHIONE typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Piperazine Derivative: Reacting 4-chlorophenylamine with piperazine under controlled conditions to form 4-(4-chlorophenyl)piperazine.
Formation of the Furan Derivative: Synthesizing 5-(2,4-dichlorophenyl)-2-furanmethanone through a Friedel-Crafts acylation reaction.
Coupling Reaction: Combining the piperazine derivative with the furan derivative in the presence of a suitable base and solvent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions could target the chlorinated phenyl groups, potentially leading to dechlorination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting neurological or psychological conditions due to the presence of the piperazine ring.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of [4-(4-CHLOROPHENYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-2-FURYL]METHANETHIONE would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the chlorinated phenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[4-(4-CHLOROPHENYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-2-FURYL]METHANONE: Similar structure but with a carbonyl group instead of a thione group.
[4-(4-CHLOROPHENYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-2-FURYL]METHANOL: Similar structure but with a hydroxyl group instead of a thione group.
Uniqueness
The presence of the thione group in [4-(4-CHLOROPHENYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-2-FURYL]METHANETHIONE may confer unique chemical reactivity and biological activity compared to its analogs with carbonyl or hydroxyl groups.
Properties
Molecular Formula |
C21H17Cl3N2OS |
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Molecular Weight |
451.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[5-(2,4-dichlorophenyl)furan-2-yl]methanethione |
InChI |
InChI=1S/C21H17Cl3N2OS/c22-14-1-4-16(5-2-14)25-9-11-26(12-10-25)21(28)20-8-7-19(27-20)17-6-3-15(23)13-18(17)24/h1-8,13H,9-12H2 |
InChI Key |
DBZASBOAOKONGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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